Piperazine-d8 Dihydrochloride

Vue d'ensemble

Description

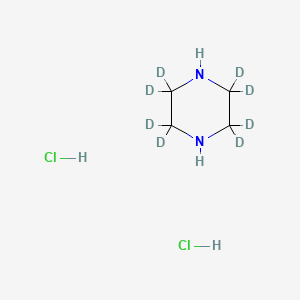

Piperazine-d8 Dihydrochloride is the labelled derivative of Piperazine Dihydrochloride . Piperazine Dihydrochloride is an anthelmintic agent used in the treatment of parasitic worms in animals . It is effective against the intestinal nematodes ASCARIS LUMBRICOIDES (roundworm) and ENTEROBIUS VERMICULARIS (pinworm, threadworm) .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Molecular Structure Analysis

The molecular structure of Piperazine-d8 Dihydrochloride is C4H12Cl2N2 .Chemical Reactions Analysis

Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol . Analytical methods for the determination of piperazine in its formulations include the gravimetric method with 2,4,6-trinitrophenol (picric acid), colorimetric, spectrophotometric techniques, and chromatographic methods like high-pressure liquid chromatography [HPLC] and revered phase high-pressure liquid chromatography [RP HPLC], gas chromatography [GC], liquid chromatography–mass spectrometry [LC-MS] .Physical And Chemical Properties Analysis

Piperazine Dihydrochloride appears as white to cream-colored needles or powder . The molecular weight is 167.10 g/mol .Applications De Recherche Scientifique

Therapeutic Applications and Molecular Design

Piperazine derivatives, including Piperazine-d8 Dihydrochloride, have found extensive applications in the design of therapeutic drugs due to their significant medicinal potential. These compounds are involved in the rational design of drugs, exhibiting a wide array of therapeutic uses. Piperazine moiety is a common component in drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent properties. Modifying the substitution pattern on the piperazine nucleus leads to recognizable differences in the medicinal potential of resultant molecules, suggesting the flexibility of piperazine as a building block in drug discovery. The diversity in molecular design bearing the piperazine entity underscores its broad potential in pharmacophore development for various diseases, advocating for further therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).

Antimycobacterial Activity and SAR

Piperazine and its analogues play a crucial role in antimycobacterial activity, especially against Mycobacterium tuberculosis (MTB). The compound has been a vital building block in the structural frame of several potent molecules reported in recent years. Notably, these molecules have shown potential activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. This review outlines the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, providing insights for developing safer, selective, and cost-effective antimycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Antidepressant Development and SAR

The presence of a piperazine substructure is a common feature in many marketed antidepressants, attributed to its favorable CNS pharmacokinetic profile. This review critically analyzes the significance of the piperazine moiety in developing novel antidepressants, providing an overview of current developments and SAR studies. It discusses the structural features and optimizations required to enhance the efficacy and potency of piperazine-based antidepressants, indicating the role of piperazine in specific binding conformations of these agents (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).

Biological Potentials and Pharmacological Activities

Piperazines exhibit a broad range of biological and pharmacological activities, found in many biologically active compounds with antipsychotic, anti-depressant, anti-malarial, and anti-inflammatory properties. Modifications in the piperazine ring moiety show high efficacy with better potency and lesser toxicity. This review highlights the diverse biological activities related to piperazines and its derivatives, emphasizing the importance of piperazine in medicinal chemistry and drug development processes (Verma & Kumar, 2017).

Safety And Hazards

Piperazine Dihydrochloride can cause irritation to eyes, skin, and the respiratory system. It can also cause skin burns, sensitization, asthma, gastrointestinal upset, headache, nausea, vomiting, incoordination, and muscle weakness . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

Propriétés

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuteriopiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H/i1D2,2D2,3D2,4D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVIJWRCGSYCMB-VHGLFXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(NC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678653 | |

| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazine-d8 Dihydrochloride | |

CAS RN |

849482-21-9 | |

| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

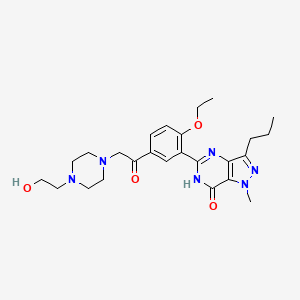

![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)

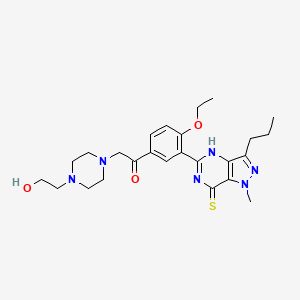

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)